4-methoxy-3,5-dimethyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S/c1-15-12-19(13-16(2)20(15)25-3)27(23,24)21-14-17-4-8-22(9-5-17)18-6-10-26-11-7-18/h12-13,17-18,21H,4-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQQMDTWZONVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-3,5-dimethyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a methoxy group, dimethyl substitutions, and a piperidine moiety, which may contribute to its pharmacological properties.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in the fields of oncology and neurology. The following sections summarize key findings regarding its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of sulfonamide derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
In these studies, the compound exhibited an ability to induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways such as the Bcl-2 family proteins.
Anticonvulsant Activity
The anticonvulsant activity of related compounds has also been documented. For instance, a sulfonamide derivative demonstrated high efficacy in protecting against seizures in animal models, suggesting potential applications in treating epilepsy.
The proposed mechanism of action for this compound involves:
- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Modulation of Apoptotic Pathways : It is suggested that the compound influences apoptotic markers, leading to increased rates of programmed cell death in cancer cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound in preclinical settings:
-
Study on Tumor Growth Inhibition : In vivo studies using xenograft models showed that administration of the compound resulted in significant tumor size reduction compared to control groups.
- Tumor Type : Malignant pleural mesothelioma
- Outcome : 50% reduction in tumor volume after 4 weeks of treatment.
- Neuroprotective Effects : A study focused on neuroprotection indicated that the compound reduced neuronal damage in models of oxidative stress, suggesting its potential for treating neurodegenerative diseases.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological properties that make it a candidate for further investigation. Key areas of application include:
- Anti-inflammatory Activity : Research indicates that compounds with similar structures have shown significant inhibition of cyclooxygenase enzymes (COX), which are involved in inflammatory processes. For instance, studies have identified novel pyrazole derivatives that demonstrate promising anti-inflammatory activity, suggesting potential parallels with the target compound .
- Antibacterial Properties : The compound's structural features may contribute to antibacterial activity. Heterocycles containing nitrogen, such as those found in the compound, have been noted for their effectiveness against various bacterial strains, including antibiotic-resistant organisms .
Case Studies and Research Findings
Several studies provide insights into the applications of this compound:
- Inflammation Models : In a study examining the anti-inflammatory effects of similar sulfonamide compounds, researchers found that modifications to the phenyl moiety significantly enhanced COX-II inhibition. The structure of 4-methoxy-3,5-dimethyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide suggests it could exhibit similar or enhanced activity due to its unique substituents .
- Antibacterial Screening : A series of synthesized pyrazole derivatives were screened for antibacterial activity against gram-positive and gram-negative bacteria. The results indicated that compounds with specific heterocyclic structures had excellent inhibitory effects, highlighting the potential for this compound to be effective against resistant strains .
- Analgesic Properties : Similar compounds have been investigated for their analgesic effects in animal models. The presence of the tetrahydropyran moiety may enhance the bioavailability and efficacy of the compound in pain management scenarios .
Data Table: Summary of Research Findings
| Study Focus | Compound Tested | Key Findings |
|---|---|---|
| Anti-inflammatory Activity | Pyrazole derivatives | Significant COX-II inhibition observed |
| Antibacterial Activity | Heterocyclic compounds | Effective against gram-positive/negative bacteria |
| Analgesic Properties | Sulfonamide analogs | Demonstrated pain relief in animal models |
Q & A
Q. Methodological Improvements :
- Flow Chemistry : Continuous flow reactors minimize side reactions and improve scalability .
- Catalytic Optimization : Use palladium or copper catalysts for C–N bond formation to enhance efficiency.
- Purification : Employ automated flash chromatography (e.g., 10% NEt₃ in CH₂Cl₂/MeOH) to isolate intermediates, as demonstrated in analogous sulfonamide syntheses .
How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results during structural validation?
Advanced Research Question
Discrepancies may arise due to dynamic molecular conformations in solution (NMR) versus static solid-state structures (XRD).
- Dynamic NMR Analysis : Variable-temperature NMR can detect conformational flexibility, such as hindered rotation of the THP-piperidine group .
- Computational Validation : Compare DFT-optimized structures with XRD data to identify low-energy conformers dominating in solution.
- Complementary Techniques : Pair HRMS (e.g., m/z 688.856 for analogous compounds) with XRD to confirm molecular weight and stereochemistry .
Example : A study on benzenesulfonamide derivatives resolved conflicting NMR/XRD data by identifying torsional angles in the THP ring that differ between solution and solid states .
What experimental designs are recommended for evaluating the biological activity of this compound, particularly enzyme inhibition?
Basic Research Question
Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinases).
In Vitro Assays :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., β-carotene oxidation for antioxidant activity) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (IC₅₀ determination) .
Control Compounds : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark activity.
Data Interpretation : Compare inhibition constants (Kᵢ) and selectivity ratios across isoforms to identify therapeutic potential .
How can molecular modeling predict the interaction mechanisms between this compound and biological targets?
Advanced Research Question
Docking Simulations : Use software like AutoDock Vina to model binding poses with target enzymes (e.g., carbonic anhydrase IX).
MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of the sulfonamide-enzyme complex.
SAR Analysis : Correlate substituent effects (e.g., methoxy vs. methyl groups) with binding affinity, as seen in pyrazoline-sulfonamide derivatives .
Case Study : Analogous compounds showed enhanced inhibition when the THP group stabilized hydrophobic interactions in the enzyme active site .
What strategies ensure the compound’s stability during storage and handling in experimental settings?
Basic Research Question
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the methoxy and THP groups.
- Degradation Monitoring : Use HPLC with UV detection (λ = 254 nm) to track impurities over time.
- Handling Protocols : Follow guidelines for sulfonamide derivatives, including PPE and fume hood use, as outlined in safety frameworks .
Stability Data : Hydrophobic parameters (XlogP ≈ 3) suggest moderate solubility in DMSO, requiring aliquoting to avoid freeze-thaw degradation .
How can researchers address ethical and regulatory compliance when testing this compound in preclinical studies?
Advanced Research Question
Ethical Frameworks : Align with institutional review boards (IRBs) and the 3Rs principle (Replacement, Reduction, Refinement) for animal studies.
Regulatory Documentation :
- Safety Data Sheets (SDS) : Include toxicity profiles (e.g., LD₅₀ from zebrafish assays) and disposal protocols .
- FDA Compliance : Document purity (>95% by HPLC) and absence of genotoxicity (Ames test) for IND applications .
Guidance : Theoretical frameworks (e.g., linking research to public health outcomes) ensure compliance with ethical principles .
What advanced separation technologies are suitable for purifying this compound from complex reaction mixtures?
Advanced Research Question
- Membrane Separation : Use nanofiltration to remove low-MW byproducts (<500 Da).
- Chromatography :
- Ion-Exchange : Separate charged impurities (e.g., unreacted sulfonic acids).
- Preparative HPLC : Optimize gradients (e.g., 70:30 acetonitrile/water) for high-resolution isolation .
Case Study : A similar sulfonamide achieved >99% purity using a combination of flash chromatography and preparative HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
